molecular formula C18H11FN2OS B6507555 N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide CAS No. 897759-82-9

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

Cat. No. B6507555
CAS RN: 897759-82-9
M. Wt: 322.4 g/mol
InChI Key: QSUXLLGENXWNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives is usually achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazoles typically includes sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of benzothiazoles can vary greatly depending on the substituents on the thiazole ring . These substituents can affect the biological outcomes to a great extent .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, a similar compound, “N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine”, has a molecular weight of 240.26 and is a solid at room temperature .

Advantages and Limitations for Lab Experiments

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide has several advantages as a therapeutic agent. This compound is a potent inhibitor of DHODH, with an IC50 of 0.2 μM, and is also known to inhibit other enzymes. Additionally, this compound is relatively stable and can be synthesized using a one-step synthesis. However, there are some limitations to using this compound in laboratory experiments. This compound is a small molecule and is rapidly metabolized in vivo, which limits its bioavailability. Additionally, this compound is a potent inhibitor of DHODH and other enzymes and may cause off-target effects in vivo.

Future Directions

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide has the potential to be developed as a therapeutic agent for the treatment of autoimmune diseases, cancer, and infectious diseases. Future research should focus on improving the bioavailability of this compound, as well as exploring the potential of combining this compound with other therapeutic agents. Additionally, further research should be conducted to explore the potential of this compound as a prophylactic agent for the prevention of certain diseases. Finally, further research should be conducted to explore the potential of this compound as an adjuvant therapy for the treatment of certain diseases.

Synthesis Methods

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide can be synthesized using a variety of methods, including a one-step synthesis from a benzothiazole precursor and a naphthalene derivative. The one-step synthesis involves the reaction of a benzothiazole derivative with a naphthalene derivative in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out at a temperature of 80 °C for 1 hour. The resulting product is then purified by recrystallization from a mixture of ethanol and water.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide has been studied as a potential therapeutic agent for the treatment of autoimmune diseases, cancer, and infectious diseases. In particular, this compound has been studied as a potential therapy for rheumatoid arthritis, psoriasis, and multiple sclerosis. This compound has also been studied as a potential treatment for certain types of cancer, including breast, prostate, and ovarian cancer. Additionally, this compound has been studied as a potential therapy for certain types of infectious diseases, such as malaria and HIV.

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2OS/c19-14-6-3-7-15-16(14)20-18(23-15)21-17(22)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUXLLGENXWNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.